molecular formula C19H19Cl2NO B3751298 3-(2,4-dichlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

3-(2,4-dichlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide

Cat. No. B3751298
M. Wt: 348.3 g/mol
InChI Key: JKHTXMQUPACTGZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DCPA, and is classified as an herbicide. However,

Mechanism of Action

The mechanism of action of DCPA involves its inhibition of the proteasome. The proteasome is responsible for the degradation of proteins in cells. By inhibiting the proteasome, DCPA can lead to the accumulation of specific proteins in cells, which can affect cell signaling pathways.
Biochemical and Physiological Effects:
DCPA has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of the proteasome, DCPA has been shown to modulate the activity of specific enzymes involved in cell signaling pathways. This can lead to changes in gene expression and the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

DCPA has several advantages as a tool for scientific research. It is a potent inhibitor of the proteasome and has been shown to have a high degree of specificity for this enzyme complex. Additionally, DCPA is stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. DCPA can be toxic to cells at high concentrations, and its effects on cell signaling pathways can be complex and difficult to interpret.

Future Directions

There are several future directions for the study of DCPA in scientific research. One area of interest is the development of more specific inhibitors of the proteasome. DCPA has been shown to have a high degree of specificity for the proteasome, but there is still room for improvement in terms of selectivity. Additionally, DCPA could be used as a tool to study the role of the proteasome in specific disease states, such as cancer. Finally, DCPA could be used as a starting point for the development of new compounds with potential therapeutic applications.

Scientific Research Applications

DCPA has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of the proteasome in cell signaling pathways. The proteasome is an important enzyme complex that regulates the turnover of proteins in cells. DCPA has been shown to inhibit the proteasome, which can lead to the accumulation of specific proteins and the modulation of cell signaling pathways.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c1-12(2)16-6-4-5-13(3)19(16)22-18(23)10-8-14-7-9-15(20)11-17(14)21/h4-12H,1-3H3,(H,22,23)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHTXMQUPACTGZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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